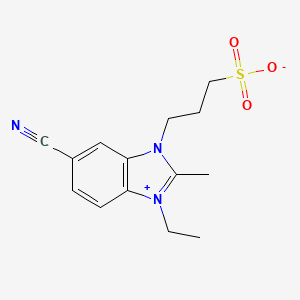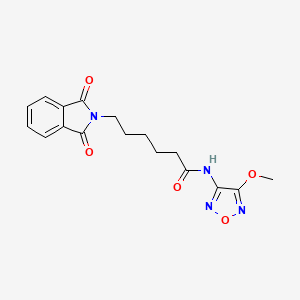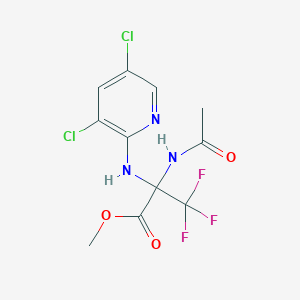
8-(4-butanoylphenoxy)-7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may involve the use of starting materials such as 3,4-dichlorophenylmethanol and 4-butanoylphenol, which undergo various reactions including alkylation, esterification, and cyclization under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of 8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the complex purine structure.
Butanoylphenol Derivatives: Similar in having the butanoylphenoxy group but differ in other structural aspects.
Uniqueness
The uniqueness of 8-(4-BUTANOYLPHENOXY)-7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C24H22Cl2N4O4 |
|---|---|
Peso molecular |
501.4 g/mol |
Nombre IUPAC |
8-(4-butanoylphenoxy)-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H22Cl2N4O4/c1-4-5-19(31)15-7-9-16(10-8-15)34-23-27-21-20(22(32)29(3)24(33)28(21)2)30(23)13-14-6-11-17(25)18(26)12-14/h6-12H,4-5,13H2,1-3H3 |
Clave InChI |
GEPQHDIFKLTLBP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC=C(C=C1)OC2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Piperidin-1-yl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B15005417.png)
![2-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-cyclohexylphenyl)ethanone](/img/structure/B15005420.png)
![Methyl 6-acetyl-7-(4-bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15005436.png)
![1-[(2E,4aR,6aS)-2-(methoxyimino)-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-6bH-indeno[2,1-a]phenanthren-6b-yl]ethanone](/img/structure/B15005443.png)

![1-[2-(3,4-diethoxyphenyl)ethyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15005456.png)

![2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B15005467.png)
![4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-methoxyphenol](/img/structure/B15005469.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15005472.png)
![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B15005478.png)
![11-(4-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005482.png)
![N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}thiourea](/img/structure/B15005483.png)

